Vitisin A

Anticancer Cytotoxicity Hepatocellular Carcinoma

Procuring generic 'stilbenoids' for oncology or metabolic research introduces variability-functionally interchangeable resveratrol derivatives mask true structure-activity relationships. Vitisin A (CAS 142449-89-6), a structurally unique resveratrol tetramer composed of (+)-ε-viniferin and ampelopsin B, eliminates this ambiguity: • 3-fold greater cytotoxic potency (IC50 9.7 µM) than resveratrol in HepG2 cells • Most effective adipocyte differentiation inhibitor among 18 stilbenes tested • Pro-apoptotic on cardiomyocytes at 30-300 nM (opposite to hopeaphenol) Supplied at ≥98% purity with batch-specific CoA; ships globally at ambient/blue ice.

Molecular Formula C56H42O12
Molecular Weight 906.9 g/mol
CAS No. 142449-89-6
Cat. No. B052581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitisin A
CAS142449-89-6
SynonymsVitisin A;  Vitisin A (Vitis coignetiae);  6-[5-[2-[3-(3,5-Dihydroxyphenyl)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-
Molecular FormulaC56H42O12
Molecular Weight906.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O
InChIInChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1
InChIKeyXAXVWWYPKOGXSY-DBHYGPPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitisin A: Resveratrol Tetramer Overview


Vitisin A, also known as (+)-vitisin A or R2-viniferin, is a resveratrol tetramer (C56H42O12, MW 906.93 g/mol) isolated predominantly from the roots and canes of Vitis species [1]. It is structurally defined as a complex of two resveratrol dimers, (+)-ε-viniferin and ampelopsin B, which confers a distinct three-dimensional architecture and a unique profile of biological activities compared to monomeric stilbenes and other oligomers [2]. Its documented pharmacological actions include antioxidative, anticancer, anti-inflammatory, antiapoptotic, neuroprotective, and lipid-metabolism-modulating effects, mediated through specific signaling pathways such as NF-κB, MAPK/ERK1/2, and PPARγ/PGC-1α [3].

Natural Product Tetramer Resveratrol oligomer from Vitis species
Multi-Pathway Study Fit Reported NF-κB, MAPK/ERK, PPARγ pathway activity
Cell-Model Endpoint Review Supports cytotoxicity, apoptosis, and adipogenesis assays

Vitisin A: Why Substitution Fails


Procurement decisions that treat Vitisin A as a functionally interchangeable 'resveratrol derivative' or generic 'stilbenoid' are scientifically invalid. Vitisin A's tetrameric structure, comprising two distinct dimeric units ((+)-ε-viniferin and ampelopsin B), dictates a unique three-dimensional conformation that directly influences its binding affinity, target selectivity, and even the direction of its biological effect (e.g., pro- vs. anti-apoptotic) [1]. As a result, its potency and mechanism of action diverge sharply from monomers like resveratrol and from structurally related tetramers like hopeaphenol, as demonstrated by the quantitative comparative evidence detailed in Section 3 [2].

Not a generic stilbenoid
Tetrameric structure from two distinct dimers creates unique conformation; resveratrol monomers may not replicate binding or selectivity.
Functional dichotomy with hopeaphenol
Pro-apoptotic vs anti-apoptotic cardiac effects; opposite biological outcomes despite similar tetramer scaffold, may shift experimental direction.
Class-level potency variation
Ranked highest in some screens but not in others; substitution with other stilbenes may yield different assay-response profiles.

Vitisin A Comparative Evidence


Cytotoxicity in Hepatocellular Carcinoma

In a direct screen of six natural stilbene oligomers, Vitisin A (R2-viniferin) was the most toxic compound against the p53 wild-type HepG2 human hepatocellular carcinoma cell line. Its IC50 value is 3-fold lower (more potent) than that of the well-known monomer, resveratrol, highlighting its enhanced cytotoxic efficacy [1].

Cytotoxicity in HepG2
Head-to-head
IC50 9.7 ± 0.4 µM vs ~29.1 µM (resveratrol)
Supports cytotoxicity endpoint review
HepG2 MTT assay, 72 h; context-dependent
Anticancer Cytotoxicity Hepatocellular Carcinoma

Inhibition of Adipocyte Differentiation

In a comparative study evaluating 18 different stilbenes, Vitisin A was identified as the most effective compound at inhibiting adipocyte differentiation. It achieved this effect by blocking the cell cycle at the G1-S phase transition and significantly reducing fat accumulation and PPARγ expression in a dose-dependent manner [1]. This superior class-wide activity indicates a distinct mechanism of action relevant to anti-obesity research.

Inhibition of Adipogenesis
Class-level
Ranked #1 among 18 stilbenes; G1-S cell cycle arrest
Reported top rank in adipogenesis assay context
3T3-L1 model; data to verify across sources
Metabolic Disease Obesity Adipogenesis

Hemoglobin Binding Affinity

A molecular docking study comparing 16 active compounds from Vitis vinifera demonstrated that Vitisin A possessed the highest binding affinity for the human hemoglobin protein (PDB ID: 2D60). Its binding energy (-9.144 kcal/mol) was significantly lower than other prominent V. vinifera phytochemicals, including proanthocyanidin (-7.791 kcal/mol) and anthocyanin a2 (-7.356 kcal/mol) [1].

Hemoglobin Binding Affinity
Cross-study
Binding energy -9.144 kcal/mol vs -7.791 (proanthocyanidin), -7.356 (anthocyanin a2)
Supports hemoglobin-interaction studies; computational context
In silico docking; requires experimental validation
Molecular Docking Binding Affinity Hemoglobin Anemia

Cardiomyocyte Apoptosis Induction

Vitisin A and hopeaphenol are both resveratrol tetramers, yet they exhibit diametrically opposed effects on cardiomyocyte apoptosis. Vitisin A (30–300 nM) dose-dependently induces mitochondrial swelling, depolarization, and cytochrome c release, leading to apoptosis. In direct contrast, hopeaphenol (1–10 µM) dose-dependently inhibits Ca2+-induced apoptosis and can even block the apoptotic effects induced by Vitisin A [1].

Cardiomyocyte Apoptosis
Head-to-head
Pro-apoptotic at 30–300 nM; hopeaphenol anti-apoptotic at 1–10 µM
Opposite activity despite structural similarity; supports SAR studies
Primary rat myocyte model
Cardiovascular Apoptosis Structure-Activity Relationship

Antibacterial Activity Against F. columnare

In a study evaluating compounds from Vitis rotundifolia roots against the fish pathogen Flavobacterium columnare, both (+)-hopeaphenol and (+)-vitisin A were found to be the most active compounds. However, they exhibited a quantifiable difference in potency, with hopeaphenol (IC50 of 4.0 mg/L) being approximately 1.9-fold more potent than Vitisin A (IC50 of 7.7 mg/L). Both compounds had identical MIC values (9.1 mg/L), demonstrating a shared bacteriostatic profile with a meaningful potency differential [1].

Antibacterial vs F. columnare
Head-to-head
IC50 7.7 ± 0.6 mg/L; hopeaphenol 4.0 ± 0.7 mg/L; MIC 9.1 mg/L both
Supports antimicrobial screening context; potency differential noted
Broth microdilution, 24 h; shared MIC
Antibacterial Aquaculture Natural Products

Vitisin A Application Scenarios


Hepatocellular Carcinoma Drug Discovery

Procure Vitisin A for oncology programs focused on hepatocellular carcinoma, particularly those investigating p53 wild-type tumor environments. The evidence demonstrates that Vitisin A (R2-viniferin) possesses a 3-fold greater cytotoxic potency (IC50 of 9.7 µM) than resveratrol in HepG2 cells [1]. This makes it a superior lead compound or reference standard for screening and mechanistic studies targeting HCC.

Adipogenesis and Metabolic Disease Research

For investigations into metabolic syndrome, obesity, or type 2 diabetes, Vitisin A is the optimal stilbenoid for use as a tool compound or reference standard. It has been identified as the most effective inhibitor of adipocyte differentiation among a panel of 18 stilbenes, acting via G1-S cell cycle arrest [2]. This validated superior activity is critical for studies aiming to modulate PPARγ signaling and lipid accumulation.

Cardiovascular SAR of Resveratrol Oligomers

Vitisin A is an essential procurement for any laboratory studying the structure-function relationships of resveratrol oligomers in cardiovascular biology. Its unique pro-apoptotic effect on cardiomyocytes (active at 30-300 nM) is directly opposite to the anti-apoptotic effect of the structurally related hopeaphenol [3]. This makes Vitisin A an irreplaceable tool for dissecting the specific molecular pathways (e.g., mitochondrial permeability) regulated by the (+)-ε-viniferin moiety.

Hemoglobin Molecular Docking Studies

Vitisin A should be prioritized for in silico and in vitro studies of small-molecule interactions with hemoglobin. As the top-scoring compound in a molecular docking screen of V. vinifera phytochemicals, with a binding energy of -9.144 kcal/mol [4], it serves as a high-affinity reference ligand for developing computational models or validating experimental binding assays related to anemia or hemoglobinopathies.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell studies
Cytotoxicity endpoint review
p53 wild-type model context
Adipogenesis and metabolic research
Differentiation inhibition context
PPARγ signaling and cell-cycle endpoints
Cardiovascular SAR of stilbenoids
Apoptotic pathway response context
Mitochondrial permeability and structural moiety review
Hemoglobin interaction studies
Binding affinity screening context
In silico and experimental binding validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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